molecular formula C7H10N2OS B077127 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one CAS No. 13480-95-0

2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one

Cat. No. B077127
CAS RN: 13480-95-0
M. Wt: 170.23 g/mol
InChI Key: MPXDEUQRWKVZBD-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one, also known as ESMO, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. ESMO has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.

Mechanism Of Action

The mechanism of action of 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anti-proliferative effects on cancer cells. 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has anti-proliferative and pro-apoptotic effects on cancer cells, anti-inflammatory effects, and neuroprotective effects. In vivo studies have shown that 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has anti-tumor effects in animal models of cancer, as well as anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicinal chemistry. However, there are also some limitations to using 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one in lab experiments. It has low solubility in water, which may limit its bioavailability in vivo. Additionally, the mechanism of action of 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one. One area of research is to further elucidate the mechanism of action of 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one, which may lead to the development of more effective drug candidates. Another area of research is to optimize the synthesis method of 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one in animal models and human clinical trials. Overall, 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one has great potential as a drug candidate for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one involves the reaction of 2-mercapto-5-methylpyrimidine-4(3H)-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one. This synthesis method has been reported in several scientific publications and has been optimized for maximum yield and purity.

properties

IUPAC Name

2-ethylsulfanyl-5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-11-7-8-4-5(2)6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXDEUQRWKVZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344626
Record name 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one

CAS RN

13480-95-0
Record name 2-(Ethylsulfanyl)-5-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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